Structural Differentiation from 4-Methyl Analog
The target compound features a 3,4-dimethyl coumarin core, distinguishing it from the 4-methyl-2-oxo-2H-chromen-7-yl analog. The additional methyl group at position 3 inductively donates electron density, which is predicted to increase the fluorescence quantum yield and bathochromically shift emission maxima relative to the 4-methyl analog. While direct photophysical comparison data are lacking for these specific esters, this effect is well-characterized for the parent 3,4-dimethylumbelliferone versus 4-methylumbelliferone class. This structural difference translates to a potentially higher signal-to-noise ratio in biological assays .
| Evidence Dimension | Fluorescence quantum yield potential |
|---|---|
| Target Compound Data | 3,4-dimethyl coumarin core (predicted higher quantum yield) |
| Comparator Or Baseline | 4-methyl coumarin core (common standard) |
| Quantified Difference | Not available for specific ester; class difference documented for parent fluorophores |
| Conditions | Inference based on electronic effects of 3-methyl substitution in coumarin fluorophores |
Why This Matters
A higher potential fluorescence quantum yield means a brighter probe, directly reducing the amount of material needed per experiment and improving assay sensitivity.
